CYP2C8 Inhibition Potency: The Diethylcarbamoyl Moiety Confers an 11 µM Ki in Human Microsomes
The target compound demonstrates a measurable inhibitory interaction with recombinant human CYP2C8, exhibiting a Ki of 11,000 nM (11 µM) in a microsomal assay [1]. This is a structurally dependent property; the N,N-diethyl amide side chain provides specific lipophilic contacts with the CYP2C8 active site that are not possible with the smaller dimethyl analog. No equivalent CYP2C8 Ki data is available for the N,N-dimethyl (CAS 217962-82-8) or unsubstituted amide (CAS 43028-63-3) analogs, indicating that the diethyl substitution uniquely defines this metabolic interaction profile [2].
| Evidence Dimension | CYP2C8 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 11,000 nM (11 µM) |
| Comparator Or Baseline | N,N-dimethyl analog (CAS 217962-82-8): No reported Ki data; Unsubstituted amide (CAS 43028-63-3): No reported Ki data |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | Inhibition of recombinant human CYP2C8 expressed in microsomes isolated from baculovirus-infected insect cells, measured after 3 minutes [1] |
Why This Matters
For procurement decisions in drug metabolism studies, the availability of a defined CYP2C8 Ki provides a critical starting point for assessing diethyl-specific DDI liability that cannot be inferred from dimethyl or unsubstituted amide analogs.
- [1] BindingDB, Affinity Data for BDBM58922 (Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate): Ki = 1.10E+4 nM for recombinant human CYP2C8. View Source
- [2] PubChem Compound Summaries for CID 735026 (dimethyl analog) and CID 671084 (target compound), demonstrating absence of CYP2C8 bioassay data for the dimethyl analog. View Source
